6-(Tetrahydro-thiopyran-4-YL)-1H-indazole

CAS No.: 885272-27-5

Cat. No.: VC3261454

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885272-27-5 |

|---|---|

| Molecular Formula | C12H14N2S |

| Molecular Weight | 218.32 g/mol |

| IUPAC Name | 6-(thian-4-yl)-1H-indazole |

| Standard InChI | InChI=1S/C12H14N2S/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14) |

| Standard InChI Key | XTRMWPYVRYFENB-UHFFFAOYSA-N |

| SMILES | C1CSCCC1C2=CC3=C(C=C2)C=NN3 |

| Canonical SMILES | C1CSCCC1C2=CC3=C(C=C2)C=NN3 |

Introduction

Chemical Structure and Properties

Molecular Structure

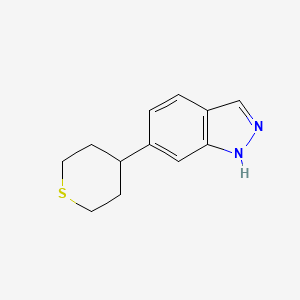

6-(Tetrahydro-thiopyran-4-YL)-1H-indazole features an indazole core with a tetrahydrothiopyran ring attached at the 6-position. The indazole structure comprises a benzene ring fused with a pyrazole ring, creating a bicyclic aromatic system with two nitrogen atoms. The tetrahydrothiopyran is a six-membered saturated heterocyclic ring containing a sulfur atom, connected to the indazole at the 4-position of the tetrahydrothiopyran ring .

The compound's IUPAC name according to chemical nomenclature standards is 6-(thian-4-yl)-1H-indazole . Its molecular structure can be represented by the SMILES notation: C1CSCCC1C2=CC3=C(C=C2)C=NN3, which precisely describes its atomic connectivity . The compound is also identified by its CAS registry number 885272-27-5 .

The spatial arrangement of atoms and bonds contributes to the three-dimensional structure of the molecule, influencing its chemical reactivity and biological activity. The compound has one hydrogen bond donor (the N-H of the indazole) and two hydrogen bond acceptors (the nitrogen atoms of the indazole), which play important roles in its interactions with biological targets .

Physical Properties

6-(Tetrahydro-thiopyran-4-YL)-1H-indazole has a molecular weight of 218.32 g/mol and an exact mass of 218.08776963 Da . The key physical properties of this compound are summarized in Table 1:

The XLogP3-AA value of 2.7 indicates a moderate lipophilicity, suggesting a balanced distribution between aqueous and lipid phases . This property is significant for drug development, as it affects the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The relatively low topological polar surface area (54 Ų) suggests potential for good membrane permeability, which is advantageous for oral bioavailability in drug development.

Chemical Properties

6-(Tetrahydro-thiopyran-4-YL)-1H-indazole contains multiple functional groups that influence its chemical reactivity. The indazole core possesses an acidic N-H group that can participate in hydrogen bonding and acid-base reactions. The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors and mild bases, while the aromatic system provides sites for electrophilic aromatic substitution reactions.

The compound's chemical properties make it suitable for various transformations, including N-alkylation, electrophilic aromatic substitution, and oxidation of the sulfur atom. These chemical properties contribute to its potential utility as a building block in medicinal chemistry and organic synthesis.

Synthesis and Preparation

Research into tetrahydroindazole-based compounds described in the literature demonstrates a synthetic pathway that could be adapted for the preparation of 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole . This approach typically involves:

-

Starting with appropriate precursors for the indazole core and the tetrahydrothiopyran ring

-

Formation of the indazole scaffold through cyclization reactions

-

Introduction of the tetrahydrothiopyran substituent at the 6-position through cross-coupling or other carbon-carbon bond-forming reactions

A similar synthetic strategy described for related compounds begins with a commercial cyclic ketone (such as 1,4-dioxaspiro[4.5]decan-8-one), followed by acylation with diethyloxalate using LDA at −78 °C, and subsequent formation of the tetrahydroindazole by treatment with a hydrazine derivative . This methodology could potentially be modified to incorporate a tetrahydrothiopyran ring instead of the described structures.

The synthesis of structurally similar compounds has been achieved with good yields and purity. For example, in the development of tetrahydroindazole-based sigma-2 receptor ligands, compounds were readily diversified using an efficient synthetic route that employed late-stage amide formation and reductive amination as key steps . These synthetic approaches could serve as a foundation for developing optimized methods for the preparation of 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole.

Biological Activity and Applications

Medicinal Chemistry Applications

The unique structural features of 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole make it a promising scaffold for medicinal chemistry applications. The compound's potential applications include:

-

Drug Development: As a potential sigma receptor ligand, this compound could serve as a lead structure for the development of drugs targeting conditions where sigma receptors play a role, such as neurodegenerative diseases, psychiatric disorders, and cancer .

-

Chemical Probes: The compound might be useful as a molecular probe for studying sigma receptor function and distribution in biological systems, contributing to our understanding of these important cellular targets.

-

Building Block: Given its distinct structural features, 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole could serve as a valuable intermediate in the synthesis of more complex molecules with targeted biological activities.

Research on related tetrahydroindazole compounds has revealed favorable physicochemical properties, such as good to excellent thermodynamic solubility in physiological buffers . For example, certain derivatives showed solubility of 2.4 mM in PBS buffer, which is advantageous for pharmaceutical applications as solubility significantly affects bioavailability and formulation strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume